(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol
Description
(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol is a chiral spirocyclic compound featuring a chromane (benzopyran) scaffold fused with a cyclobutane ring. The fluorine substituent at the 6-position and the hydroxyl group at the 4-position are critical to its stereochemical and electronic properties. This compound is of significant interest in medicinal chemistry due to its structural complexity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAWTNNXFFOEX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the formation of the spirocyclic structure through a cycloaddition reaction, typically using a cyclobutane derivative under high-pressure conditions.
Industrial Production Methods
Industrial production of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-6-Fluorospiro[chromane-2,1’-cyclobutan]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Substituents/Functional Groups | Spiro Ring System | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| (S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol | 6-F, 4-OH, S-configuration | Chromane-Cyclobutane | - | C₁₂H₁₃FO₂ | 208.23* |
| 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one | 6-F, 4-keto | Chromane-Cyclobutane | 934554-57-1 | C₁₂H₁₁FO₂ | 206.21 |
| 6-Bromospiro[chroman-2,1'-cyclobutan]-4-one | 6-Br, 4-keto | Chromane-Cyclobutane | 934555-03-0 | C₁₂H₁₁BrO₂ | 267.12 |
| 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine | 6-F, 4-NH₂ | Chromane-Cyclobutane | 934554-58-2 | C₁₂H₁₄FNO | 207.24 |
| (R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride | 6-F, 4-NH₂, cyclopentane spiro | Chromane-Cyclopentane | 2225126-79-2 | C₁₃H₁₆FNO·HCl | 265.73 |
| 6-Fluorochroman-4-one | 6-F, 4-keto (no spiro ring) | Chromane-only | 66892-34-0 | C₉H₇FO₂ | 166.15 |
*Estimated based on analogous structures.
Electronic Effects of Halogen Substitution
- Fluorine vs. Bromine : The 6-fluoro derivative (CAS 934554-57-1) exhibits enhanced metabolic stability compared to the 6-bromo analog (CAS 934555-03-0) due to fluorine’s electronegativity and small size, which reduces steric hindrance. However, bromine’s larger atomic radius may improve hydrophobic interactions in target binding .
- Hydroxyl vs. Ketone vs. The 4-keto (CAS 934554-57-1) and 4-NH₂ (CAS 934554-58-2) analogs show varied reactivity: the ketone may participate in Schiff base formation, while the amine enables protonation, enhancing solubility in acidic environments .
Spiro Ring Size Impact
- Cyclobutane vs. Cyclopentane : The cyclobutane spiro system in this compound imposes greater ring strain, favoring a planar chromane conformation. In contrast, the cyclopentane analog (CAS 2225126-79-2) offers conformational flexibility, which may enhance binding to flexible enzyme pockets .
Biological Activity
(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The fluorine atom in the chromane moiety is critical for its interaction with biological targets.
The primary biological activity attributed to this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol. Inhibition of this enzyme has been linked to therapeutic benefits in conditions such as diabetic cataracts and neuropathy.
Aldose Reductase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against aldose reductase. This inhibition can help mitigate the complications associated with diabetes by preventing the accumulation of sorbitol and related osmotic damage in tissues.
Biological Activity Data
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Aldose Reductase Inhibition | 3.5 | |
| Cytotoxicity in Cancer Cell Lines | 25 |
Case Studies
- Diabetic Cataract Treatment : A study explored various aldose reductase inhibitors, including this compound. The findings suggested that this compound not only inhibited aldose reductase effectively but also reduced cataract formation in diabetic models.
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound in diabetic rats. The results indicated a reduction in oxidative stress markers and improved neuronal health, highlighting its potential for treating diabetic neuropathy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
